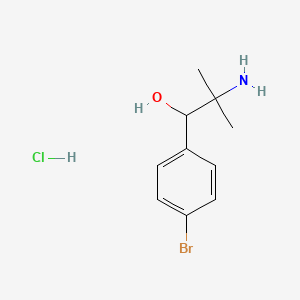

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride

Description

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is a brominated aromatic compound featuring a secondary amine, a hydroxyl group, and a 4-bromophenyl substituent. Its molecular structure combines a branched carbon chain (2-methylpropan-1-ol backbone) with a halogenated aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis. The hydrochloride salt enhances its solubility and stability, which is critical for industrial applications.

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-10(2,12)9(13)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULFCVUQCZCGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)Br)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in the presence of methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of 2-amino-1-(4-bromophenyl)-2-methylpropan-1-one.

Reduction: Formation of 2-amino-1-(phenyl)-2-methylpropan-1-ol.

Substitution: Formation of 2-amino-1-(4-hydroxyphenyl)-2-methylpropan-1-ol or 2-amino-1-(4-aminophenyl)-2-methylpropan-1-ol.

Scientific Research Applications

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino alcohol moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Halogen vs. The hydroxyl group (-OH) in the target compound increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like the fluoro- or chloro-substituted propane derivatives .

Backbone Differences: The propanol backbone in the target compound introduces a hydroxyl group absent in propane- or ethanone-based analogs. This likely improves water solubility but may reduce lipid solubility compared to non-hydroxylated derivatives . Ethanone-based analogs (e.g., 2-Amino-1-(4-bromophenyl)ethanone hydrochloride) prioritize ketone reactivity, making them suitable for nucleophilic addition reactions .

Pharmacological Relevance :

- Fluorophenyl and dimethoxyphenyl analogs are associated with psychoactive or psychedelic drug intermediates, suggesting that the target compound’s bromophenyl group may position it for niche applications in central nervous system (CNS) drug development .

Physicochemical and Commercial Comparisons

- Solubility: Hydrochloride salts generally enhance aqueous solubility. The hydroxyl group in the target compound further supports this, whereas ethanone derivatives may require organic solvents .

- Pricing: 2-Amino-1-(4-bromophenyl)ethanone hydrochloride is priced at €147.00/5g (CymitQuimica), indicating higher commercial availability compared to the target compound, which is listed as discontinued in some catalogs .

- Safety: Chlorophenyl ethanone derivatives are classified as irritants (Xi), suggesting similar handling precautions for brominated analogs .

Biological Activity

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride, also known as a bromophenyl amino alcohol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15BrClNO

- Molecular Weight : 280.59 g/mol

- IUPAC Name : 2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol; hydrochloride

This compound features an amino group capable of forming hydrogen bonds and a bromophenyl moiety that enhances hydrophobic interactions, making it a candidate for various biological applications.

Biological Activities

Research indicates that 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of this compound is primarily attributed to its structural features:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues in enzymes or receptors, potentially modulating their activity.

- Hydrophobic Interactions : The bromophenyl group enhances binding affinity to hydrophobic regions within proteins, which may lead to altered protein function and subsequent biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol | Chlorine instead of bromine | Potentially different biological activity due to chlorine's electronegativity |

| 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol | Amino group at position three | May exhibit different reactivity patterns compared to the target compound |

| 2-Amino-1-(phenyl)-2-methylpropan-1-ol | No halogen substituent | Lacks halogen's potential influence on biological activity |

Study on Antimicrobial Activity

In a study published in the Chemical and Pharmaceutical Bulletin, researchers evaluated the antimicrobial efficacy of several amino alcohol derivatives, including the target compound. Results indicated that 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride exhibited significant antibacterial activity against Gram-positive bacteria, with an inhibition zone diameter exceeding that of several standard antibiotics .

Investigation into Anticancer Properties

A recent study explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated that treatment with 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride led to a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent . The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.